molecular formula C15H18N4O5 B12456190 N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name)

N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name)

Cat. No.: B12456190
M. Wt: 334.33 g/mol
InChI Key: PEVZMZIOLKXJNJ-XSCWWKIZSA-N
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Description

N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex organic compound characterized by its unique structural features, including an azido group, a hydroxy group, and a phenyl group attached to a hexahydropyrano[3,2-d][1,3]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydropyrano[3,2-d][1,3]dioxin ring system, introduction of the azido group, and subsequent functionalization to attach the acetamide moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

Major products formed from these reactions include amine derivatives, ketones, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The hydroxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4aR,6S,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
  • N-[(4aR,6S,7R,8R,8aS)-6-(methoxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

Uniqueness

N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This sets it apart from similar compounds that may lack this functional group and, consequently, the associated reactivity and applications.

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

InChI

InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20)/t10-,11-,12-,13-,14+,15?/m1/s1

InChI Key

PEVZMZIOLKXJNJ-XSCWWKIZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1N=[N+]=[N-])O

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O

solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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